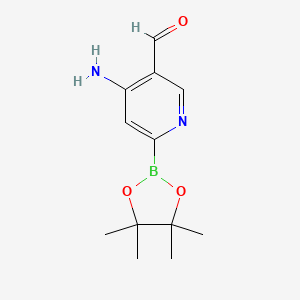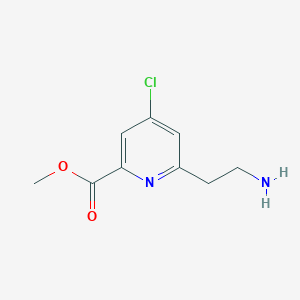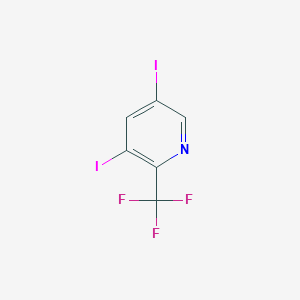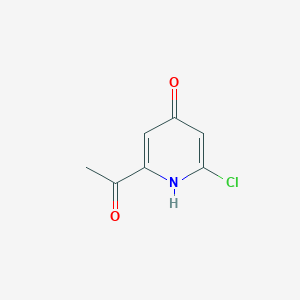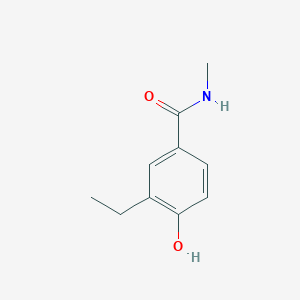
3-Ethyl-4-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an ethyl group at the third position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylphenol and N-methylbenzamide.
Reaction Conditions: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Amidation: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the hydroxylated intermediate and N-methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.
Major Products
Oxidation: Formation of 3-ethyl-4-oxo-N-methylbenzamide.
Reduction: Formation of 3-ethyl-4-hydroxy-N-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-4-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-N-methylbenzamide: Lacks the ethyl group, which can influence its physical properties and applications.
3-Ethyl-N-methylbenzamide:
Uniqueness
3-Ethyl-4-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the hydroxyl and ethyl groups, along with the N-methyl group, makes it a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-ethyl-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-6-8(10(13)11-2)4-5-9(7)12/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
WZHGCKVOFOCQBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


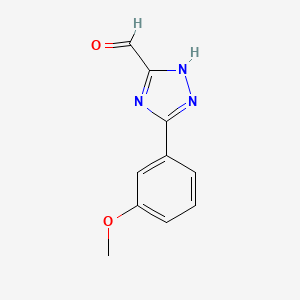
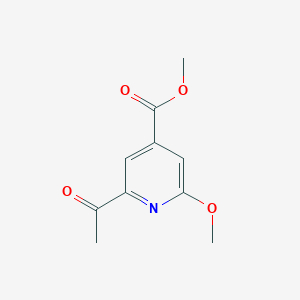

![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
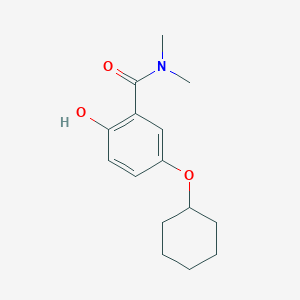

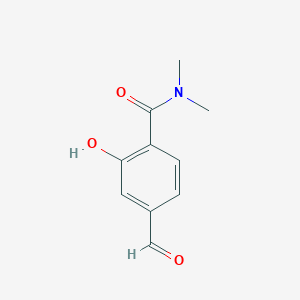
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
